Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate
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Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a dioxoisoindolyl group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the pentanoate backbone: The protected amino acid is then coupled with a suitable reagent to form the pentanoate backbone.
Introduction of the dioxoisoindolyl group: The dioxoisoindolyl group is introduced through a condensation reaction with the protected amino acid derivative.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoate: This compound has a similar structure but with a phenyl group instead of a dioxoisoindolyl group.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)butanoate: This compound has a shorter butanoate backbone compared to the pentanoate backbone.
Uniqueness
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate is unique due to the presence of the dioxoisoindolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-29-21(27)18(23-22(28)30-14-15-8-3-2-4-9-15)12-7-13-24-19(25)16-10-5-6-11-17(16)20(24)26/h2-6,8-11,18H,7,12-14H2,1H3,(H,23,28)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDOVLVZQDYTI-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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